Methoxycarbonyl Cefadroxil-d4

Catalog No.
S12888437
CAS No.
M.F
C18H19N3O7S
M. Wt
425.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methoxycarbonyl Cefadroxil-d4

Product Name

Methoxycarbonyl Cefadroxil-d4

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-methoxycarbonyloxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C18H19N3O7S

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C18H19N3O7S/c1-8-7-29-16-12(15(23)21(16)13(8)17(24)25)20-14(22)11(19)9-3-5-10(6-4-9)28-18(26)27-2/h3-6,11-12,16H,7,19H2,1-2H3,(H,20,22)(H,24,25)/t11-,12-,16-/m1/s1/i3D,4D,5D,6D

InChI Key

HPHUOITVNQICJI-VWZYBACSSA-N

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)OC(=O)OC)N)SC1)C(=O)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C)C(=O)O)N)[2H])[2H])OC(=O)OC)[2H]

Methoxycarbonyl Cefadroxil-d4 is a deuterated derivative of the antibiotic Cefadroxil, which is a member of the cephalosporin class of antibiotics. This compound is characterized by its molecular formula C18H15D4N3O7S\text{C}_{18}\text{H}_{15}\text{D}_{4}\text{N}_{3}\text{O}_{7}\text{S} and a molecular weight of 425.45 g/mol . The presence of deuterium atoms in its structure allows for enhanced tracking in various analytical applications, particularly in pharmacokinetics and metabolic studies.

Typical of cephalosporins. These include:

  • Hydrolysis: The beta-lactam ring can undergo hydrolysis, leading to the formation of inactive products. This reaction is crucial for understanding the stability and shelf-life of the antibiotic.
  • Acylation: Methoxycarbonyl Cefadroxil-d4 can react with different acylating agents to form derivatives that may exhibit altered biological activity or improved pharmacokinetic properties.
  • Reduction: The compound can be reduced to explore its metabolic pathways, particularly how it is processed in biological systems.

As a derivative of Cefadroxil, Methoxycarbonyl Cefadroxil-d4 retains antibacterial properties against a range of Gram-positive and some Gram-negative bacteria. Its mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins, ultimately leading to cell lysis and death. The deuterated form allows for more precise studies in biological systems, particularly in understanding drug metabolism and pharmacodynamics.

The synthesis of Methoxycarbonyl Cefadroxil-d4 typically involves several steps:

  • Starting Material Preparation: The synthesis begins with the preparation of Cefadroxil as the starting material.
  • Deuteration: Deuterated reagents are introduced during the synthesis process to replace specific hydrogen atoms with deuterium. This can be achieved through various methods such as using deuterated solvents or reagents.
  • Functional Group Modification: The methoxycarbonyl group is introduced via acylation reactions, which involve the reaction of an acid chloride or anhydride with the amine group on Cefadroxil.

Methoxycarbonyl Cefadroxil-d4 has several applications:

  • Analytical Chemistry: It is used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its distinct isotopic signature.
  • Pharmacokinetic Studies: The compound aids in studying drug absorption, distribution, metabolism, and excretion (ADME) processes.
  • Metabolomics: It serves as a tracer in metabolic studies to understand how drugs are processed in biological systems.

Interaction studies involving Methoxycarbonyl Cefadroxil-d4 focus on its binding affinity with various proteins, enzymes, and receptors. These studies help elucidate:

  • Protein Binding: Understanding how the compound binds to plasma proteins can provide insights into its bioavailability and therapeutic efficacy.
  • Enzyme Interactions: Investigating how it interacts with bacterial enzymes can reveal information about resistance mechanisms.
  • Drug-Drug Interactions: Analyzing potential interactions with other medications helps assess safety profiles and inform clinical use.

Methoxycarbonyl Cefadroxil-d4 shares structural similarities with several other compounds within the cephalosporin class. Below are some comparable compounds:

Compound NameMolecular FormulaUnique Features
CefadroxilC16H13N3O5SNon-deuterated form; widely used antibiotic
CephalexinC16H17N3O4SFirst-generation cephalosporin; broader spectrum
CefazolinC14H14N8O5SUsed primarily for surgical prophylaxis

Uniqueness

Methoxycarbonyl Cefadroxil-d4's uniqueness lies in its deuterated structure, which allows for enhanced tracking in biological systems compared to its non-deuterated counterparts. This property makes it particularly valuable for research applications focused on drug metabolism and pharmacokinetics.

XLogP3

-1.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

425.11947811 g/mol

Monoisotopic Mass

425.11947811 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

Explore Compound Types